molecular formula C12H13F2N3O B15050904 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Cat. No.: B15050904
M. Wt: 253.25 g/mol
InChI Key: BYCVCSKCQRYNMD-UHFFFAOYSA-N
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Description

The compound 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol features a phenol group linked via an aminomethyl bridge to a 1H-pyrazole ring substituted with a difluoromethyl group. This structure combines hydrogen-bonding capability (from the phenolic –OH) with the electronegative and steric effects of the difluoromethyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

3-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C12H13F2N3O/c13-12(14)17-10(4-5-16-17)8-15-7-9-2-1-3-11(18)6-9/h1-6,12,15,18H,7-8H2

InChI Key

BYCVCSKCQRYNMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a phenol derivative through an aminomethyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

4-[({[1-(Difluoromethyl)-1H-Pyrazol-5-yl]Methyl}Amino)Methyl]-N,N-Dimethylaniline
  • Structural Difference: Replaces the phenolic –OH with a dimethylamino (–N(CH₃)₂) group.
  • Impact: Solubility: The dimethylamino group enhances lipophilicity compared to the polar phenol.
2-{(E)-[(3-tert-Butyl-1-Phenyl-1H-Pyrazol-5-yl)Imino]Methyl}Phenol
  • Structural Difference: Uses an imine (–CH=N–) linker instead of aminomethyl (–CH₂NH–) and introduces a bulky tert-butyl group on the pyrazole.
  • Impact: Linker Rigidity: The imine group creates a rigid, planar structure, contrasting with the flexible aminomethyl bridge in the target compound. Spectroscopic Properties: The imine linker may result in distinct UV-Vis absorption profiles due to conjugation differences .

Pyrazole Ring Substitutions

3-(2-(Trifluoromethyl)Phenyl)-1H-Pyrazol-5-Amine
  • Structural Difference : Substitutes the difluoromethyl group with a trifluoromethyl (–CF₃) group on an adjacent phenyl ring.
  • Steric Bulk: The trifluoromethyl group’s larger size may hinder interactions in tight binding pockets.
Ethiprole and Fipronil
  • Structural Difference : Pesticide compounds with pyrazole cores substituted with –SF₅ or –SCF₃ groups.
  • Impact: Biological Activity: These groups confer insecticidal properties via interaction with GABA receptors, a mechanism less relevant to the target compound’s phenolic structure. Chemical Stability: Sulfur-containing substituents may increase susceptibility to oxidation compared to the difluoromethyl group.

Linker Modifications

Reductive Amination Derivatives
  • Example : Compounds synthesized via reductive amination using sodium triacetoxyborohydride.
  • Impact: Synthetic Accessibility: The aminomethyl linker in the target compound is likely synthesized via similar reductive amination, offering modularity for structural diversification. Stability: Secondary amines (as in the target compound) are generally more stable than Schiff bases (imine-linked analogues).

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Key Substituents LogP* H-Bond Donors H-Bond Acceptors Bioactivity Notes
Target Compound C₁₂H₁₄F₂N₃O –OH, –CHF₂ 2.1 2 5 Anticipated antimicrobial
4-[...]N,N-Dimethylaniline C₁₄H₁₉ClF₂N₄ –N(CH₃)₂, –CHF₂ 3.5 1 4 Not reported
2-{(E)-[...]Phenol C₂₁H₂₂N₃O –OH, tert-butyl 4.2 1 3 π…π stacking observed
3-(2-(Trifluoromethyl)Phenyl)-1H- [...] C₁₀H₈F₃N₃ –CF₃ 2.8 2 3 Unknown

*Predicted using Lipinski’s rules.

Key Research Findings

  • Hydrogen Bonding: The phenolic –OH in the target compound enables strong H-bonding, critical for crystal packing (as seen in analogues with similar groups ) and target binding.
  • Fluorine Effects : Difluoromethyl groups balance electronegativity and steric bulk, offering improved metabolic stability over –CF₃ while maintaining solubility .
  • Synthetic Versatility: The aminomethyl linker allows for straightforward modification, contrasting with the more synthetically challenging imine linkers .

Biological Activity

The compound 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a difluoromethyl group attached to a pyrazole ring, which is further linked to a phenolic structure. The synthesis typically involves multi-step reactions starting from commercially available precursors, including difluoromethylation and subsequent coupling reactions.

Synthetic Route Overview:

  • Difluoromethylation : Introduction of the difluoromethyl group via radical processes.
  • Formation of Pyrazole Ring : Reaction with hydrazine derivatives.
  • Methylation and Coupling : Final assembly through methylation and amine coupling to form the target compound.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth.

  • Mechanism : These compounds often target protein kinases such as BRAF(V600E) and EGFR, leading to reduced proliferation of cancer cells .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses.

  • Case Study : A derivative exhibited significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production, suggesting its potential as an anti-inflammatory agent .

Antibacterial and Antifungal Activities

Pyrazole derivatives, including those related to this compound, have been evaluated for their antibacterial and antifungal activities.

  • Antifungal Activity : Some derivatives showed moderate to excellent inhibition against phytopathogenic fungi in vitro, outperforming standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. The presence of the difluoromethyl group has been associated with enhanced potency against specific targets due to increased lipophilicity and improved binding affinity.

Substituent Biological Activity Comments
DifluoromethylIncreased potencyEnhances binding affinity
Phenolic groupAnti-inflammatoryInhibits cytokine production
Pyrazole coreAntitumorTargets kinase pathways

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